

(R)-(+)-Lactamide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-(+)-Lactamide

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An In-depth Exploration of (R)-2-hydroxypropanamide for Drug Development Professionals

This technical guide provides a detailed overview of **(R)-(+)-Lactamide**, also known as (R)-2-hydroxypropanamide, a versatile chiral building block with significant applications in pharmaceutical and chemical research. This document covers its chemical identity, physical properties, synthesis methodologies, and its role in asymmetric synthesis.

Chemical Identity and Synonyms

(R)-(+)-Lactamide is the (R)-enantiomer of lactamide. It is a valuable chiral intermediate due to its stereospecific nature, which is crucial in the development of enantiomerically pure pharmaceuticals, leading to drugs with improved efficacy and reduced side effects.

A comprehensive list of synonyms and identifiers for **(R)-(+)-Lactamide** is provided in the table below to aid researchers in literature searches and material sourcing.

Identifier Type	Value
IUPAC Name	(2R)-2-hydroxypropanamide
Synonyms	(R)-(+)-Lactamide, (R)-Lactamide, (R)-(+)-2-Hydroxypropionamide, D-lactamide
CAS Number	598-81-2
PubChem CID	1530236
ChEBI ID	CHEBI:182630
Molecular Formula	C ₃ H ₇ NO ₂
Molecular Weight	89.09 g/mol
InChI Key	SXQFCVDSOLSHOQ-UWTATZPHSA-N
Canonical SMILES	CC(C(=O)N)O

Physicochemical Properties

Understanding the physicochemical properties of **(R)-(+)-Lactamide** is essential for its application in synthesis and formulation.

Property	Value	Reference
Melting Point	53 - 55 °C	[1]
Appearance	White to slightly yellow or orange crystalline powder	[1]
Optical Rotation	[α] ²⁰ / _D +18° to +23° (c=10 in H ₂ O)	[1]
Solubility	Soluble in water and alcohols	[1]

Synthesis of (R)-(+)-Lactamide

The enantioselective synthesis of **(R)-(+)-Lactamide** is critical for its use in producing enantiopure compounds. While several methods exist for the synthesis of racemic lactamide,

such as the hydration of lactonitrile or the reaction of ethyl lactate with ammonia, achieving high enantiomeric purity requires specific stereoselective techniques.^[2] Enzymatic kinetic resolution of racemic lactamide is a highly effective method for obtaining the desired (R)-enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of DL-Lactamide

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic amide, which can be adapted for the production of **(R)-(+)-Lactamide**. Lipases, such as *Candida antarctica* lipase B (CALB), are commonly employed for their high stereoselectivity.

Materials:

- DL-Lactamide (racemic mixture)
- Immobilized *Candida antarctica* lipase B (e.g., Novozym 435)
- Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
- Acylating agent (e.g., ethyl acetate, vinyl acetate)
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle/oil bath
- Equipment for reaction monitoring (e.g., Chiral HPLC or GC)
- Purification apparatus (e.g., column chromatography)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar, add DL-Lactamide (1.0 equivalent) and the anhydrous organic solvent.
- **Enzyme Addition:** Add the immobilized lipase (typically 10-50% by weight of the substrate) to the reaction mixture.

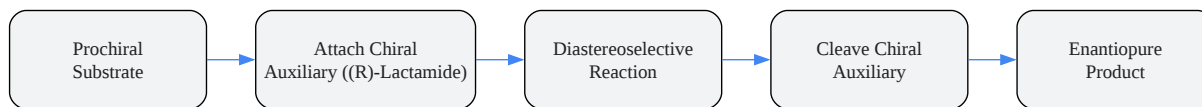
- **Initiation of Reaction:** Add the acylating agent (0.5-1.0 equivalent) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 50 °C.
- **Monitoring:** Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining **(R)-(+)-Lactamide** and the formed N-acetyl-(S)-lactamide.
- **Reaction Termination:** Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
- **Purification:** The unreacted **(R)-(+)-Lactamide** and the acylated (S)-enantiomer can be separated by standard purification techniques such as column chromatography or crystallization.
- **Characterization:** Determine the enantiomeric excess of the purified **(R)-(+)-Lactamide** using chiral HPLC or GC.

Applications in Drug Development and Asymmetric Synthesis

(R)-(+)-Lactamide serves as a crucial chiral auxiliary and building block in the asymmetric synthesis of a variety of biologically active molecules and pharmaceuticals.^[3] Its stereocenter can be used to control the stereochemistry of newly formed chiral centers in a target molecule.

Role as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. The auxiliary is then removed to yield the desired enantiomerically pure product. The general workflow for using a chiral auxiliary is depicted below.



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Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Biological Significance and Signaling Pathways

While **(R)-(+)-Lactamide** itself is primarily used as a synthetic intermediate, its parent molecule, lactic acid, plays a significant role in various biological processes, including neurotransmission and brain energy metabolism. Lactate can act as a signaling molecule by interacting with specific receptors, such as the G-protein coupled receptor 81 (GPR81). Activation of GPR81 by lactate has been shown to link neuronal activity with cerebral energy metabolism.

The use of **(R)-(+)-Lactamide** in the synthesis of pharmaceuticals allows for the creation of drugs that can precisely interact with specific biological targets, such as enzymes and receptors, within signaling pathways. The enantiomeric purity of these drugs is often critical for their therapeutic efficacy and for minimizing off-target effects.

Conclusion

(R)-(+)-Lactamide is a valuable and versatile chiral building block for the pharmaceutical and chemical industries. Its availability in high enantiomeric purity, primarily through enzymatic resolution, enables the stereocontrolled synthesis of complex and biologically active molecules. For researchers and drug development professionals, a thorough understanding of its properties and synthetic applications is key to leveraging its potential in the creation of next-generation therapeutics.

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